Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of imidazo[1,5-a]pyrazines, which are known for their diverse biological activities.
This compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential pharmacological properties. The compound's Chemical Abstracts Service number is 951627-01-3, indicating its unique identity in chemical databases.
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is classified as an organic compound with a molecular formula of and a molecular weight of approximately 224.23 g/mol. It is categorized under heterocyclic compounds due to the presence of both nitrogen and carbon atoms in its ring structure.
The synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance:
The synthesis may also involve intermediate compounds that undergo transformations such as alkylation or acylation to facilitate the formation of the imidazo[1,5-a]pyrazine structure.
The molecular structure of Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate features a fused bicyclic system comprising an imidazole and pyrazine ring. The ethyl ester functional group at the carboxylic position contributes to its reactivity and solubility characteristics.
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate can undergo various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and potential modifications for further applications.
The mechanism of action for Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate primarily involves its interaction with specific molecular targets within biological systems. It is believed to bind to certain enzymes or receptors:
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate has several scientific uses:
Traditional synthetic routes for ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (CAS: 951627-01-3) suffered from excessive step counts (7-8 steps) and suboptimal yields (<30% overall), primarily due to multiple protection-deprotection cycles and intermediate purifications [3]. A breakthrough four-step pathway developed by Wuxi AppTec demonstrates significant improvement: 1) Methylthiolation of 2-chloropyrazine using sodium methyl mercaptide in tetrahydrofuran/water (81% yield); 2) Sulfur oxidation with Oxone® in THF/methanol/water (quantitative conversion); 3) Cyclocondensation with ethyl glycinate hydrochloride under basic conditions; 4) Catalytic hydrogenation of the pyrazine ring (overall yield increased to 45-48%) [3]. This route eliminates three redundant steps compared to prior art, particularly avoiding problematic benzylation/debenzylation sequences that generated complex mixtures. The streamlined approach reduces purification burden while improving atom economy, as confirmed by pilot-scale batches producing >200g quantities with consistent purity (>97%) [2] [3].
Table 1: Comparative Route Efficiency Analysis
Synthetic Approach | Step Count | Overall Yield | Key Limitation | Scale Demonstrated |
---|---|---|---|---|
US2008/318935A1 | 8 | 28% | Multiple deprotections | Laboratory (mg) |
Wuxi AppTec (CN102464661A) | 4 | 45-48% | Oxone handling | Pilot (200g) |
Regioselective imidazo[1,5-a]pyrazine formation presents distinct challenges due to potential [1,2-a] isomerization and N-alkylation side reactions. The optimized protocol employs Lewis acid-mediated cyclocondensation, where zinc chloride coordinates with the sulfonylpyrazine intermediate, directing ethyl glycinate attack exclusively to the C3 position (isomer purity >98.5%) [3] [6]. Critical to functionalization is the chemo selective hydrogenation step: palladium on carbon (5% Pd/C) under 50 psi H₂ selectively reduces the pyrazine ring without cleaving the ethyl carboxylate or reducing the imidazole moiety – a common side reaction observed with platinum catalysts. This specificity is attributed to Pd’s lower affinity for imidazole hydrogenation, preserving the core pharmacophore. Post-hydrogenation, crystallization-driven purification using ethyl acetate/n-heptane mixtures achieves >99.5% diastereomeric excess, essential for pharmaceutical applications where isomeric impurities impact biological activity [2] [7].
Table 2: Catalytic Systems for Key Transformations
Reaction Step | Optimal Catalyst | Loading | Temperature | Selectivity |
---|---|---|---|---|
Sulfur Oxidation | Oxone® | 2.0 eq | 25°C | >99% |
Imidazo Ring Closure | ZnCl₂ | 0.3 eq | 80°C | 98.5% |
Pyrazine Hydrogenation | 5% Pd/C | 10 wt% | 50°C/50 psi | >99% |
Solvent polarity critically governs cyclization efficiency due to the bimolecular nature of the ring-forming step. Comparative studies reveal aprotic polar solvents (DMF, NMP) promote over-alkylation, generating bis-adduct impurities (>15%), while ethereal solvents (THF, 2-MeTHF) provide optimal balance of nucleophile solvation and electrophile activation [3] [6]. The winning system employs THF/water (3:1 v/v) with triethylamine (2.5 eq) at 80°C, achieving 92% conversion with <3% dimeric byproducts. Water facilitates proton transfer during dehydrative cyclization, minimizing base requirement. For oxidation, methanol co-solvent proves essential for Oxone®-mediated methylsulfonyl conversion – neat aqueous conditions cause substrate degradation, reducing yield to 60% versus 89% in MeOH/H₂O [3]. Reagent stoichiometry optimization shows that 1.05 eq ethyl glycinate hydrochloride maximizes product formation while minimizing unreacted sulfonylpyrazine, which complexes with final product and complicates purification.
The synthesis requires precise redox manipulation: early-stage sulfur oxidation must avoid nitrogen over-oxidation, while late-stage pyrazine reduction must preserve the imidazole ring. Two reduction approaches were evaluated: 1) Electrochemical reduction (constant current, graphite electrodes) in acetate buffer (pH 4.5) affords 78% yield but suffers from reactor fouling; 2) Catalytic hydrogenation (Pd/C, 50 psi H₂) in ethanol achieves 95% conversion with superior catalyst recyclability (5 cycles, <2% activity loss) [3] [8]. For the sulfoxidation step, alternatives to Oxone® were explored: mCPBA (3-chloroperbenzoic acid) gave comparable yield (90%) but introduced halogen impurities requiring additional washes, while sodium perborate proved ineffective (<40% conversion). Process economics favor Oxone® due to lower cost and aqueous workup simplicity. The hydrogenation sequence specifically benefits from substrate-modified Pd catalysts where pyrazine pre-adsorption minimizes competitive imidazole binding, ensuring >20:1 chemoselectivity.
Table 3: Redox Sequence Performance Metrics
Transformation | Method | Yield | Impurity Profile | Operational Complexity |
---|---|---|---|---|
Methylthio → Methylsulfonyl | Oxone®/MeOH-H₂O | 89% | <0.5% sulfoxide | Low |
Pyrazine Reduction | H₂/Pd/C (50 psi) | 95% | <1% imidazole reduction | Moderate |
Pyrazine Reduction | Electrochemical | 78% | 5% dechlorinated byproduct | High |
Scale-up of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate faces three primary challenges: thermal instability of the sulfonylpyrazine intermediate (decomposition >80°C), catalyst filtration bottlenecks in hydrogenation, and cryogenic storage requirements (2-8°C) for the final compound [1] [3]. Thermal sensitivity is mitigated via continuous flow processing of the oxidation step, where reaction heat is instantaneously dissipated, enabling 85% yield at kilogram scale versus 65% in batch. Filtration issues were addressed by structured catalyst beds employing Pd on sintered metal fibers, reducing processing time by 70%. Supply chain analyses reveal global logistics constraints due to the mandatory cold-chain transport, with regional stocking hubs in Hyderabad (India), Germany, and the US improving accessibility [1] [2]. Manufacturing cost modeling identifies solvent recycling (THF recovery >98%) and catalyst lifetime as primary cost drivers, with the optimized process reducing production expense by 40% versus first-generation syntheses.
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